Cas no 913196-43-7 ((S)-1-(2-(Diphenylphosphino)phenyl)ethanamine)

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine structure
913196-43-7 structure
Product Name:(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine
CAS-nummer:913196-43-7
MF:C20H20NP
MW:305.353265762329
MDL:MFCD17013987
CID:1032373
PubChem ID:329765879
Update Time:2024-10-26

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine
    • (1S)-1-(2-diphenylphosphanylphenyl)ethanamine
    • (S)-1-(2-(Diphenylphosphino)phenyl)ethamine
    • (S)-1-[2-(Diphenylphosphino)phenyl]ethanamine
    • 2-(1-Aminoethyl)triphenylphosphine
    • (αS)-2-(Diphenylphosphino)-α-methylbenzenemethanamine (ACI)
    • (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine
    • (1S)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
    • (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine, 97%
    • (S)-1-[2-(Diphenylphosphino)phenyl]ethylamine, min. 97%
    • (S)-1-(2-(DIPHENYLPHOSPHINO)PHENYL)ETHYLAMINE
    • SCHEMBL16292891
    • AKOS016844128
    • DTXSID20726977
    • MFCD17013987
    • (S)-(-)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYLAMINE
    • (S)-1-(2-(diphenylphosphanyl)phenyl)ethan-1-amine
    • D95052
    • CS-W009938
    • DB-310344
    • (1S)-1-[2-(DIPHENYLPHOSPHANYL)PHENYL]ETHANAMINE
    • 913196-43-7
    • AS-70039
    • MDL: MFCD17013987
    • Inchi: 1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m0/s1
    • InChI-sleutel: KPFJIPHGQGHIMM-INIZCTEOSA-N
    • LACHT: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1[C@@H](N)C

Berekende eigenschappen

  • Exacte massa: 305.133336640g/mol
  • Monoisotopische massa: 305.133336640g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 302
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 26Ų

Experimentele eigenschappen

  • Smeltpunt: 76-81 °C
  • Gevoeligheid: Air Sensitive
  • Optische activiteit: [α]22/D -54.0°, c = 0.5% in chloroform

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36/37/38
  • Veiligheidsinstructies: 26
  • Identificatie van gevaarlijk materiaal: Xn

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Prijsmeer >>

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(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -35 °C
1.2 Reagents: Chlorotrimethylsilane ;  -35 °C
1.3 Reagents: Butyllithium ;  -35 °C → rt
1.4 Solvents: Diethyl ether ;  -35 °C → rt
Referentie
Synthesis of novel chiral phosphine-triazine ligand derived from α-phenylethylamine for Pd-catalyzed asymmetric allylic alkylation
Huang, Jia Di; et al, Chinese Chemical Letters, 2008, 19(3), 261-263

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -35 °C; 15 min, -35 °C
1.2 Reagents: Chlorotrimethylsilane ;  -35 °C; 1 h, -35 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  -35 °C; 3 h, -35 °C; -35 °C → rt; overnight, rt; rt → -35 °C
1.4 Solvents: Diethyl ether ;  1 h, -35 °C; 3 h, -35 °C; -35 °C → rt; 4 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water
Referentie
Readily Available Phosphine-Phosphoramidite Ligands for Highly Efficient Rh-Catalyzed Enantioselective Hydrogenations
Huang, Jia-Di; et al, Organic Letters, 2006, 8(19), 4367-4370

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -35 °C; 30 min, -35 °C
1.2 Reagents: Chlorotrimethylsilane ;  -35 °C; 2 h, -35 °C
1.3 Reagents: Butyllithium ;  -35 °C; 5 h, -35 °C → rt; overnight, rt; rt → -35 °C
1.4 Solvents: Diethyl ether ;  1 h, -35 °C; 3 h, -35 °C; 4 h, -35 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Readily available phosphine-imine ligands from α-phenylethylamine for highly efficient Pd-catalyzed asymmetric allylic alkylation
Huang, Jia-Di; et al, Journal of Molecular Catalysis A: Chemical, 2007, 270(1-2), 127-131

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: (2S)-2-[[(Phenylamino)carbonyl]oxy]propanoic acid
2.1 Reagents: Chlorotrimethylsilane ,  Butyllithium Solvents: Diethyl ether ;  -35 °C
2.2 Reagents: Butyllithium ;  -35 °C
Referentie
(S)-α-Methylbenzylamine
Jaen, Juan C.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-7

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane ,  Butyllithium Solvents: Diethyl ether ;  -35 °C → rt
1.2 Reagents: Butyllithium Solvents: Diethyl ether ;  -35 °C → rt
Referentie
Iridium-catalyzed asymmetric hydrogenation of β-keto esters with new phenethylamine-derived tridentate P,N,N-ligands
Wei, De-Quan; et al, Synthetic Communications, 2019, 49(2), 237-243

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Raw materials

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine Preparation Products

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